3-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid
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Overview
Description
3-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid is a useful research compound. Its molecular formula is C9H10N4O3 and its molecular weight is 222.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Structural Characterization
- The synthesis of derivatives involving the 1,2,4-triazolo[1,5-a]pyrimidine ring, including the 5-methyl-7,8-dihydro and 7-methyl-5-phenylamino versions, was achieved through reactions with 3-oxo-N-phenylbutanethioamide. These compounds were characterized using NMR, X-ray diffraction, and chemical transformations (Britsun et al., 2006).
- Another study reported the synthesis of a novel derivative containing the 1,2,4-triazolo[1,5-a]pyrimidine ring, characterized by X-ray diffraction and spectroscopic techniques, providing insights into its structural properties (Lahmidi et al., 2019).
Theoretical Studies and Properties
- A comprehensive theoretical investigation was conducted on derivatives of [1,2,4]triazolo-[1,5-a]pyrimidine, including 5-oxo and 7-oxo versions. This study involved ab initio calculations to understand their electronic properties and potential binding sites for metal ions (Haj et al., 2000).
- Another research focused on the electrochemical transformations of 5-methyl-6-nitro-7-oxo-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidinide, exploring its potential as an antiviral drug through various electrochemical methods (Ivoilova et al., 2021).
Synthesis of Novel Compounds and Potential Applications
- Studies have demonstrated the synthesis of polyheterocyclic ring systems incorporating the triazolo[1,5-a]pyrimidine skeleton, which showed significant antioxidant activity. This highlights the potential for creating compounds with therapeutic properties (Bayazeed & Alnoman, 2020).
- The reaction of 4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidines with α, β-unsaturated carbonyl compounds led to the formation of alkylated heterocycles, indicating a pathway for synthesizing novel compounds with potential applications in various fields (Lipson et al., 2003).
Safety and Hazards
Properties
IUPAC Name |
3-(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O3/c1-5-6(2-3-7(14)15)8(16)13-9(12-5)10-4-11-13/h4H,2-3H2,1H3,(H,14,15)(H,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMSLJBLQCQNPAU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)N=CN2)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50424530 |
Source
|
Record name | 3-(5-Methyl-7-oxo-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50424530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
878441-48-6 |
Source
|
Record name | 3-(5-Methyl-7-oxo-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50424530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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